molecular formula C16H12BrN3O2 B2868603 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide CAS No. 351327-31-6

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Cat. No. B2868603
CAS RN: 351327-31-6
M. Wt: 358.195
InChI Key: FUUVALGBFYPKBU-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12BrN3O2 and a molecular weight of 358.2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=O)C=CC1=C2C=C(C3=C(N2)C=CC(=C3)Br)C(=O)NN .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 358.2 .

Scientific Research Applications

Synthesis and Biological Activity

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide and its derivatives have been the focus of several studies due to their potential biological activity. For instance, compounds synthesized from quinoline carbohydrazide derivatives have been evaluated for antimicrobial activity, showing promising results against various microorganisms (Keshk et al., 2008), (Garudachari et al., 2014), (Özyanik et al., 2012). Some of these compounds have shown significant antimicrobial activity, including potential as antituberculosis agents.

Antimycobacterial Activity

Specific quinoline derivatives, including those related to this compound, have demonstrated notable antimycobacterial activity. A study by Upadhayaya et al. (2009) highlighted the synthesis of such derivatives and their evaluation against Mycobacterium tuberculosis, showing high levels of growth inhibition (Upadhayaya et al., 2009).

Anticancer Potential

The anticancer properties of quinoline derivatives have also been a significant area of research. Studies have investigated the antiproliferative activity of these compounds against various cancer cell lines, with some showing greater activity compared to standard drugs (Köprülü et al., 2018).

Other Applications

Additional studies have explored diverse applications of quinoline derivatives, including their use as diuretic agents, brightening agents, and in the synthesis of novel compounds with potential biological applications (Shishkina et al., 2018), (Rangnekar & Shenoy, 1987).

Safety and Hazards

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-10-3-6-14-12(7-10)13(16(22)20-18)8-15(19-14)9-1-4-11(21)5-2-9/h1-8,21H,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVALGBFYPKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328075
Record name 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351327-31-6
Record name 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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